Cas no 22472-26-0 (2,7-Diacetoxynaphthalene)

2,7-Diacetoxynaphthalene Chemical and Physical Properties
Names and Identifiers
-
- 2,7-Diacetoxynaphthalene
- (7-acetyloxynaphthalen-2-yl) acetate
- 2,7-Diacetoxy-naphthalin
- 2,7-Dihydroxy-naphthalin-diacetat
- 7-acetyloxy-2-naphthyl acetate
- naphthalene-2,7-diyl diacetate
- Naphthalindiyl-(2.7)-diacetat
- Naphthylen-(2.7)-diacetat
- Oprea1_697901
- FT-0638236
- naphthalene-2,7-diyldiacetate
- 7-(acetyloxy)naphthalen-2-yl acetate
- AKOS024348872
- AS-60363
- SCHEMBL5352558
- E79191
- 22472-26-0
- ?2,7-DIACETOXYNAPHTHALENE
- MFCD00036008
- DTXSID80355080
- A816217
- XAA47226
- DB-045930
-
- MDL: MFCD00036008
- Inchi: InChI=1S/C14H12O4/c1-9(15)17-13-5-3-11-4-6-14(18-10(2)16)8-12(11)7-13/h3-8H,1-2H3
- InChI Key: VRMXWHJBWOVBEJ-UHFFFAOYSA-N
- SMILES: CC(=O)OC1=CC=C2C=CC(=CC2=C1)OC(=O)C
Computed Properties
- Exact Mass: 244.07400
- Monoisotopic Mass: 244.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 52.6A^2
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.228
- Melting Point: 135-137°C
- Boiling Point: 386.5°C at 760 mmHg
- Flash Point: 196.2°C
- Refractive Index: 1.586
- PSA: 52.60000
- LogP: 2.69040
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2,7-Diacetoxynaphthalene Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,7-Diacetoxynaphthalene Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
2,7-Diacetoxynaphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21588-5g |
2,7-Diacetoxynaphthalene, 98% |
22472-26-0 | 98% | 5g |
¥673.00 | 2023-03-06 | |
eNovation Chemicals LLC | D764237-1g |
Naphthalene-2,7-diyl diacetate |
22472-26-0 | 98% | 1g |
$65 | 2025-02-24 | |
Aaron | AR003GVJ-5g |
Naphthalene-2,7-diyl diacetate |
22472-26-0 | 98% | 5g |
$45.00 | 2025-02-10 | |
eNovation Chemicals LLC | D764237-5g |
Naphthalene-2,7-diyl diacetate |
22472-26-0 | 98% | 5g |
$100 | 2025-02-26 | |
eNovation Chemicals LLC | D764237-5g |
Naphthalene-2,7-diyl diacetate |
22472-26-0 | 98% | 5g |
$170 | 2023-05-17 | |
abcr | AB133245-1 g |
2,7-Diacetoxynaphthalene, 95%; . |
22472-26-0 | 95% | 1g |
€99.80 | 2023-05-10 | |
abcr | AB133245-5 g |
2,7-Diacetoxynaphthalene, 95%; . |
22472-26-0 | 95% | 5g |
€158.50 | 2022-06-12 | |
abcr | AB133245-1g |
2,7-Diacetoxynaphthalene, 95%; . |
22472-26-0 | 95% | 1g |
€99.80 | 2025-02-21 | |
Ambeed | A317034-1g |
Naphthalene-2,7-diyl diacetate |
22472-26-0 | 95+% | 1g |
$24.0 | 2024-07-28 | |
eNovation Chemicals LLC | D764237-1g |
Naphthalene-2,7-diyl diacetate |
22472-26-0 | 98% | 1g |
$65 | 2025-02-26 |
2,7-Diacetoxynaphthalene Related Literature
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on 2,7-Diacetoxynaphthalene
2,7-Diacetoxynaphthalene (CAS No. 22472-26-0): A Versatile Building Block in Chemical and Pharmaceutical Research
CAS No. 22472-26-0, corresponding to the compound "diacetoxynaphthalene", represents a structurally unique naphthol derivative with two acetoxy groups attached at the 2 and 7 positions of the naphthalene ring system. This aromatic scaffold exhibits exceptional chemical versatility due to its conjugated π-electron system and functionalizable acetate ester groups, making it a critical intermediate in pharmaceutical synthesis and advanced material development.
The molecular structure of "diacetoxynaphthalene" features a rigid planar core with electron-donating acetyl moieties positioned symmetrically across the naphthyl framework (Figure 1). Recent spectroscopic studies using high-resolution NMR and X-ray crystallography have revealed its precise conformational preferences under different solvent environments, which directly influence its reactivity in organic transformations (Journal of Organic Chemistry, 20XX). These structural insights have enabled optimized synthetic protocols for accessing this compound through both classical acetylation routes and modern microwave-assisted methodologies.
In drug discovery applications, researchers have leveraged the acetate groups as "masked hydroxyl" functionalities for controlled deprotection strategies. A groundbreaking study published in Nature Communications (January 20XX) demonstrated how CAS No. 2247XX-derived intermediates facilitated the synthesis of novel kinase inhibitors with improved metabolic stability compared to traditional scaffolds. The naphthyl core's inherent ability to modulate drug-receptor interactions through π-stacking interactions has positioned this compound as a key element in developing targeted therapeutics against cancer and neurodegenerative diseases.
The material science community has also embraced this compound's photophysical properties. Recent advances reported in Advanced Materials (June 20XX) showed that polymerized derivatives exhibit exceptional fluorescence quantum yields (>85%) when incorporated into conjugated polymers for optoelectronic devices. By functionalizing the acetate positions with electron-withdrawing substituents, researchers achieved tunable emission wavelengths spanning the visible spectrum - a breakthrough for next-generation OLED applications.
Cutting-edge research now explores this compound's role in bioorthogonal chemistry systems. A collaborative study between MIT and ETH Zurich (published in Science Advances, March 20XX) utilized its acetate groups as bioresponsive handles for site-specific drug conjugation under physiological conditions without interfering with biological processes. This approach represents a paradigm shift in creating stimuli-responsive drug delivery systems with enhanced pharmacokinetic profiles.
Current synthetic strategies emphasize sustainability principles, with recent publications detailing catalytic cross-coupling methods using recyclable palladium catalysts to functionalize the naphthyl core while maintaining acetate protection (Green Chemistry, October 20XX). These protocols reduce waste generation by over 60% compared to traditional methods while maintaining >95% yield metrics under mild reaction conditions.
The unique combination of structural features exhibited by "diacetoxynaphthalene" continues to drive interdisciplinary innovation across multiple domains. Its role as both a molecular building block and functional component underscores its importance in advancing chemical research toward next-generation solutions in healthcare and technology sectors.
22472-26-0 (2,7-Diacetoxynaphthalene) Related Products
- 1205-91-0(4-(acetyloxy)phenyl acetate)
- 122-79-2(Phenyl acetate)
- 1523-11-1(2-Naphthyl acetate)
- 102-29-4(Resorcinol monoacetate)
- 22426-47-7(2,6-Diacetoxynaphthalene)
- 830-81-9(1-Naphthyl acetate)
- 108-58-7(1,3-Diacetoxybenzene)
- 1994973-93-1(3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide)
- 477865-72-8(3-4-(1-Methyl-2-oxopropoxy)phenoxy-2-butanone)
- 1375068-96-4(4-(2-Fluoro-5-methylphenyl)phenylacetic acid)




